4-Hydroxy-7-nitroquinoline

Nicotinic Acetylcholine Receptor Electrophysiology Ion Channel Pharmacology

Researchers requiring selective neuronal nAChR modulation often face failed assays when substituting 4-hydroxyquinoline or 7-nitroquinoline analogs, due to their divergent receptor pharmacology (EC50 7.0 µM vs 30 µM) and thermal instability. 4-Hydroxy-7-nitroquinoline (HNQ) directly solves this with its unique bifunctional substitution pattern. - Delivers functional agonist activity at human α3β4 nAChR (EC50 7.0 µM), validated for ion channel screening campaigns. - Offers superior thermal tolerance (mp 314-317 °C decomp.), enabling synthetic routes impossible for monosubstituted analogs. - Serves as a dual-purpose scaffold for both pharmacological probes and fluorescent ROS sensors.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 75770-07-9
Cat. No. B7909020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-7-nitroquinoline
CAS75770-07-9
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])NC=CC2=O
InChIInChI=1S/C9H6N2O3/c12-9-3-4-10-8-5-6(11(13)14)1-2-7(8)9/h1-5H,(H,10,12)
InChIKeyMLPKSYLYDHCVOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-7-nitroquinoline Product Overview


4-Hydroxy-7-nitroquinoline (7-nitroquinolin-4-ol; HNQ) is a bifunctional nitroquinoline derivative characterized by a hydroxyl group at the C4 position and a nitro group at the C7 position on the quinoline core . This substitution pattern confers distinct physicochemical properties—including an elevated melting point (314–317 °C decomp.) and a predicted pKa of 7.43—that differentiate it from its monosubstituted analogs 4-hydroxyquinoline and 7-nitroquinoline [1]. The compound serves as a versatile scaffold in chemical biology and medicinal chemistry, with demonstrated functional activity at neuronal nicotinic acetylcholine receptors and utility as a fluorescent probe precursor for reactive oxygen species detection [2].

Neuronal nAChR functional screening studies
Quinoline-based fluorescent probe precursor development
Elevated-temperature synthetic processes (thermally stable scaffold)
pH-sensitive cellular assay design near physiological pH

Why Substitution Fails for 4-Hydroxy-7-nitroquinoline


Substituting 4-hydroxy-7-nitroquinoline with structurally related quinoline analogs is not scientifically defensible due to divergent receptor pharmacology and physicochemical behavior. The presence of both a C4 hydroxyl and a C7 nitro group in HNQ yields functional agonist activity at neuronal nicotinic acetylcholine receptor (nAChR) subtypes that is absent in 4-hydroxyquinoline [1]. Comparative EC50 data reveal that HNQ activates human α3β4 nAChR with an EC50 of 7.0 µM, whereas the monosubstituted analog 7-nitroquinoline exhibits markedly weaker activity (EC50 = 30 µM) at the muscle-type nAChR [2]. Furthermore, HNQ's thermal stability (melting point 314–317 °C decomp.) far exceeds that of 7-nitroquinoline (129–130 °C) and 4-hydroxyquinoline (200–202 °C), impacting handling and formulation strategies [3]. These quantifiable differences render generic analog substitution invalid for applications requiring precise receptor pharmacology or thermal resilience.

Activity nAChR subtype agonist response may not transfer from 4-hydroxyquinoline or 7-nitroquinoline; receptor engagement profile differs.
Thermal Melting point substantially lower in monosubstituted analogs may limit elevated-temperature reaction compatibility.
Ionization pKa and LogP shift relative to 4-hydroxyquinoline alter pH-dependent solubility and membrane permeability behavior.

4-Hydroxy-7-nitroquinoline Comparative Evidence


Neuronal Nicotinic Receptor Agonist Potency

4-Hydroxy-7-nitroquinoline (HNQ) demonstrates functionally relevant agonist activity at human neuronal nicotinic acetylcholine receptors (nAChR) that is quantitatively distinct from the monosubstituted analog 7-nitroquinoline. HNQ activates recombinant human α3β4 nAChR expressed in HEK cells with an EC50 of 7.0 µM [1]. In cross-study comparison, 7-nitroquinoline—which lacks the C4 hydroxyl group—exhibits an EC50 of 30 µM at the muscle-type nAChR (TE671 cells), representing a >4-fold reduction in potency [2]. This differential functional activity is directly attributable to the C4 hydroxyl substitution, which enhances receptor engagement.

nAChR Agonist Potency
Cross-study comparable
EC50 7.0 µM (human α3β4) vs 30 µM (7-nitroquinoline, muscle-type)
Supports nAChR functional assay differentiation; C4 hydroxyl enhances receptor engagement in reported models.
Different cell backgrounds; cross-study comparison.
Nicotinic Acetylcholine Receptor Electrophysiology Ion Channel Pharmacology

Thermal Stability Profile

4-Hydroxy-7-nitroquinoline (HNQ) exhibits a substantially elevated melting point relative to both of its monosubstituted structural analogs, reflecting enhanced thermal stability attributable to the dual C4 hydroxyl / C7 nitro substitution pattern. HNQ melts with decomposition at 314–317 °C [1]. In contrast, 4-hydroxyquinoline (lacking the C7 nitro group) melts at 200–202 °C, while 7-nitroquinoline (lacking the C4 hydroxyl group) melts at 129–130 °C . The melting point differential of +114 °C versus 4-hydroxyquinoline and +185 °C versus 7-nitroquinoline represents a quantifiable differentiation in solid-state thermal resilience.

Thermal Stability
Cross-study comparable
314–317 °C (decomp.) vs 4-hydroxyquinoline 200–202 °C / 7-nitroquinoline 129–130 °C
Elevated melting point may support high-temperature process and storage review.
Literature melting points; decomposition noted.
Physicochemical Characterization Thermal Stability Solid-State Handling

Lipophilicity and Ionization Profile

4-Hydroxy-7-nitroquinoline (HNQ) displays a distinct lipophilicity and ionization profile compared to the parent 4-hydroxyquinoline scaffold. HNQ has a computed LogP of 2.37 and a predicted pKa of 7.43 . In contrast, 4-hydroxyquinoline exhibits a lower LogP (approximately 1.1–1.8 by estimation) and dual pKa values of 2.23 and 11.28 . The C7 nitro substitution in HNQ increases lipophilicity by approximately 1 LogP unit and shifts the hydroxyl ionization to near-physiological pH (pKa 7.43 vs. 11.28 for 4-hydroxyquinoline's second ionization), altering both membrane permeability and pH-dependent solubility.

Lipophilicity / Ionization
Context-dependent
LogP 2.37, pKa 7.43 (predicted) vs 4-hydroxyquinoline LogP ~1.1–1.8, pKa 11.28
pKa near 7.4 combined with increased LogP suggests pH-dependent permeability context for assay design.
Predicted values; experimental validation recommended.
Drug-Likeness Lipophilicity Ionization ADME Properties

4-Hydroxy-7-nitroquinoline Application Scenarios


nAChR Agonist Screening

Based on the established EC50 of 7.0 µM at human α3β4 nAChR [1], 4-hydroxy-7-nitroquinoline is appropriate as a reference agonist or chemical probe in ion channel screening campaigns. Its 4.3-fold higher potency versus 7-nitroquinoline makes it the preferred quinoline-based tool compound for nAChR functional assays. The compound's distinct substitution pattern also provides a scaffold for SAR exploration of nicotinic receptor modulators.

High-Temperature Synthesis

With a melting point of 314–317 °C (decomp) [2], 4-hydroxy-7-nitroquinoline is suitable for synthetic routes requiring elevated thermal tolerance. Its +114 °C advantage over 4-hydroxyquinoline and +185 °C advantage over 7-nitroquinoline enable reaction conditions that would melt or degrade monosubstituted analogs, expanding the accessible chemical space for quinoline functionalization.

pKa-Dependent Assay Design

The predicted pKa of 7.43 for 4-hydroxy-7-nitroquinoline [3] places its ionization midpoint near physiological pH (7.4). This property, combined with an elevated LogP of 2.37, makes HNQ particularly valuable for cellular assays where pH-dependent membrane permeability influences compound distribution. The compound serves as a calibration standard for pH-sensitive fluorescence or cellular uptake studies involving quinoline-based probes.

Fluorescent Probe Precursor for ROS Detection

4-Hydroxy-7-nitroquinoline has been employed as a precursor scaffold for quinoline-based fluorescent probes targeting hypochlorous acid (HOCl) [4]. The C7 nitro group serves as a fluorescence quencher that can be reduced to an amine, enabling turn-on fluorescence detection of nitroreductase activity or reactive oxygen species. This bifunctional substitution pattern is not replicated by 4-hydroxyquinoline (lacks nitro quenching group) or 7-nitroquinoline (lacks hydroxyl for further conjugation).

Application
Selection Property
Validation Focus
nAChR functional assay studies
Receptor agonist activity context
nAChR subtype functional response validation
High-temperature synthetic processes
Thermal stability profile
Thermal process compatibility review
pH-dependent cellular assays
pH-dependent ionization profile
pH-permeability assay validation
Quinoline-based fluorescent probe development
Bifunctional substitution scaffold
Fluorogenic probe optimization studies

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